1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals It is characterized by the presence of a 3-chlorobenzyl group and a 4-methylcyclohexyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorobenzyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)piperazine: Lacks the 4-methylcyclohexyl group, which may result in different chemical and biological properties.
4-(4-Methylcyclohexyl)piperazine:
1-Benzyl-4-(4-methylcyclohexyl)piperazine: Similar structure but without the chlorine atom, which may affect its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C18H27ClN2 |
---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
InChI Key |
HJVAUOJBOPUMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.